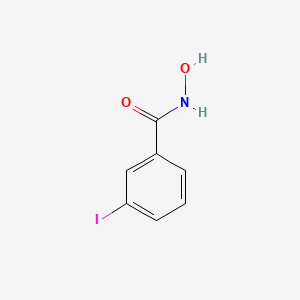

N-hydroxy-3-iodobenzamide

説明

N-Hydroxy-3-iodobenzamide is a benzamide derivative characterized by a hydroxy group (-OH) attached to the nitrogen atom and an iodine substituent at the meta position (3-position) of the benzoyl ring. Benzamide derivatives are frequently explored in medicinal chemistry due to their hydrogen-bonding capabilities and halogen-driven electronic effects, which influence interactions with biological targets .

特性

IUPAC Name |

N-hydroxy-3-iodobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO2/c8-6-3-1-2-5(4-6)7(10)9-11/h1-4,11H,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYVRBRWJUAUETG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(=O)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-hydroxy-3-iodobenzamide typically involves the iodination of 3-aminobenzoic acid followed by the introduction of a hydroxy group. One common method includes the following steps:

Iodination: 3-aminobenzoic acid is treated with iodine and a suitable oxidizing agent, such as sodium nitrite, to introduce the iodine atom at the meta position.

Hydroxylation: The resulting 3-iodobenzoic acid is then converted to N-hydroxy-3-iodobenzamide by reacting it with hydroxylamine under acidic conditions.

Industrial Production Methods:

化学反応の分析

Types of Reactions: N-hydroxy-3-iodobenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

Reduction: The iodine atom can be reduced to form deiodinated products.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under suitable conditions.

Major Products:

Oxidation: Formation of N-hydroxy-3-oxo-benzamide.

Reduction: Formation of N-hydroxy-benzamide.

Substitution: Formation of N-hydroxy-3-substituted benzamides.

科学的研究の応用

N-hydroxy-3-iodobenzamide has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: It can be used in the study of enzyme inhibition, particularly those enzymes involved in oxidative stress and DNA repair mechanisms.

Industry: It may find use in the development of new materials with specific properties, such as polymers or coatings.

作用機序

The mechanism of action of N-hydroxy-3-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

類似化合物との比較

The following analysis compares N-hydroxy-3-iodobenzamide with structurally related iodobenzamides, focusing on substituent effects, synthesis, and physicochemical properties.

Substituent Position and Functional Group Variations

N-(2-Hydroxy-1-Methyl-Ethyl)-3-Iodobenzamide

- Structure : Features a 3-iodobenzamide core with a hydroxy group on a methyl-ethyl side chain.

- Synthesis: Synthesized via carbodiimide-mediated coupling of 3-iodobenzoic acid with DL-alaninol (34% yield, EDCI/DCM, 16-hour reaction) .

- Key Features : The hydroxy group on the side chain may enhance solubility compared to N-hydroxy derivatives directly on the benzamide nitrogen.

N-(3-Acetylphenyl)-2-Chloro-5-Iodobenzamide

- Structure : Contains 2-chloro and 5-iodo substitutions on the benzamide, with an acetyl group on the adjacent phenyl ring.

- Physicochemical Properties : Molecular weight = 399.61 g/mol; discontinued commercial availability suggests synthesis or stability challenges .

N-Biphenyl-3-yl-2-Iodobenzamide

- Structure : Ortho-iodo substitution with a biphenyl group.

N-(3-Aminophenyl)-4-Iodobenzamide

- Structure: Para-iodo substitution with an amino group on the phenyl ring.

- Physicochemical Properties : Molecular weight = 338.14 g/mol.

- Comparison: The amino group’s basicity contrasts with the acidic hydroxy group, altering pH-dependent solubility and target binding .

Physicochemical and Functional Comparisons

Key Observations:

- Substituent Position : Meta-iodo substitution (as in N-hydroxy-3-iodobenzamide) balances electronic effects and steric accessibility better than ortho or para positions.

- Functional Groups : Hydroxy groups improve polarity and hydrogen-bonding capacity, whereas halogens (Cl, I) enhance lipophilicity and metabolic stability.

- Synthetic Challenges : Low yields (e.g., 34% in ) and discontinued products () highlight the need for optimized protocols for N-hydroxy derivatives.

生物活性

N-hydroxy-3-iodobenzamide is a compound of significant interest in biochemical research due to its diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological activity of N-hydroxy-3-iodobenzamide, focusing on its mechanisms of action, applications in enzyme inhibition, and relevant case studies.

Chemical Structure and Properties

N-hydroxy-3-iodobenzamide features a hydroxy group and an iodine atom attached to a benzamide structure. The hydroxy group enables the formation of hydrogen bonds with active site residues in enzymes, while the iodine atom can participate in halogen bonding, enhancing binding affinity to various biological targets.

The biological activity of N-hydroxy-3-iodobenzamide is primarily attributed to its interactions with specific enzymes and receptors:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in oxidative stress and DNA repair mechanisms. Its ability to form covalent bonds with amino acid residues allows it to modulate enzyme activity effectively.

- Binding Affinity : The structural features of N-hydroxy-3-iodobenzamide contribute to its high binding affinity for target proteins, which can lead to various biological effects, including modulation of cellular signaling pathways.

Biological Applications

N-hydroxy-3-iodobenzamide has several notable applications across different fields:

- Medicinal Chemistry : It serves as a potential lead compound for drug development due to its enzyme inhibition properties. Its role in targeting enzymes involved in disease processes makes it a candidate for therapeutic applications.

- Biochemical Probing : The compound is used as a biochemical probe to investigate enzyme activity and protein interactions, which are crucial for understanding various biological processes.

- Dermatological Applications : Due to its inhibitory effects on tyrosinase, an enzyme responsible for melanin production, N-hydroxy-3-iodobenzamide may have applications in skin whitening treatments.

Case Studies

Several studies have highlighted the biological effects and potential therapeutic applications of N-hydroxy-3-iodobenzamide:

Study 1: Enzyme Inhibition

In a study examining the inhibitory effects of N-hydroxy-3-iodobenzamide on tyrosinase, researchers found that the compound significantly reduced melanin production in vitro. This suggests its potential utility in treating hyperpigmentation disorders.

Study 2: Neuropharmacology

N-hydroxy-3-iodobenzamide has also been investigated for its effects on dopamine D2 receptors. In a clinical setting, it was used as a tracer in SPECT imaging studies to assess receptor density in patients with Parkinson's disease. The results indicated that alterations in receptor binding could reflect neuronal damage and disease progression .

Data Tables

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Tyrosinase Inhibition | Significant reduction in melanin production; potential for dermatological use. |

| Study 2 | Dopamine D2 Receptors | Correlation between receptor binding and neurological impairment; implications for Parkinson's disease treatment. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。